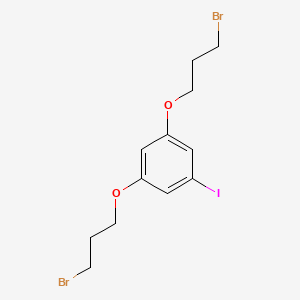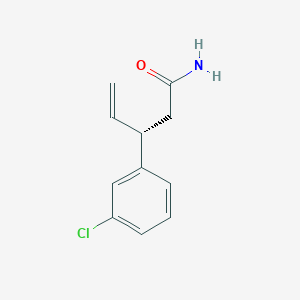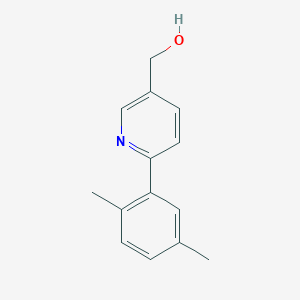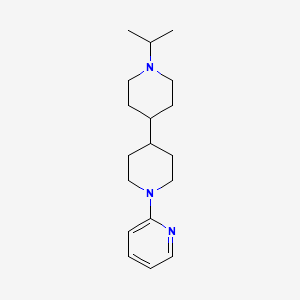![molecular formula C19H15F3N2O B12614585 N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 648420-54-6](/img/structure/B12614585.png)
N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a chemical compound characterized by the presence of a naphthalene ring and a trifluoromethyl-substituted phenyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of naphthylamine with a trifluoromethyl-substituted benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea compound .
Industrial Production Methods
Industrial production of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can disrupt cell membrane integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea: Similar structure but lacks the naphthalene ring.
N-Naphthalen-1-yl-N’-{[4-(methyl)phenyl]methyl}urea: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to the presence of both the naphthalene ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
648420-54-6 |
|---|---|
Molecular Formula |
C19H15F3N2O |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C19H15F3N2O/c20-19(21,22)15-10-8-13(9-11-15)12-23-18(25)24-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,23,24,25) |
InChI Key |
IPJVABBSVJWOSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)
![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)


![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
